Product packaging for Rosuvastatin-d6 Sodium Salt(Cat. No.:)

Rosuvastatin-d6 Sodium Salt

Cat. No.: B13846858
M. Wt: 509.6 g/mol
InChI Key: RGEBGDYYHAFODH-YSGKMXPRSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Principles of Stable Isotope Incorporation in Drug Molecules

The core principle of stable isotope labeling lies in substituting one or more atoms in a molecule with their heavier, stable isotopes. creative-proteomics.com Commonly used stable isotopes in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com These isotopes are chemically identical to their more abundant, lighter counterparts, meaning they participate in chemical reactions in a nearly identical manner. metsol.com This chemical similarity ensures that the labeled drug molecule behaves almost identically to the unlabeled drug, providing an accurate representation of its biological fate. researchgate.net

The incorporation of these isotopes can be achieved through two primary methods: by using commercially available precursors already containing the desired isotope in the synthesis of the drug molecule, or through exchange reactions, such as hydrogen/deuterium exchange, at a later stage of synthesis. symeres.com The slight increase in mass imparted by the stable isotope allows researchers to differentiate the labeled molecule from its unlabeled form and other endogenous compounds using mass spectrometry, a highly sensitive analytical technique. nih.govnih.gov

Significance of Deuterium Labeling in Modern Pharmaceutical Sciences

Deuterium (²H), a stable isotope of hydrogen, has gained significant prominence in pharmaceutical sciences. clearsynth.com The replacement of hydrogen with deuterium, known as deuteration, can have a profound impact on a drug molecule's properties. clearsynth.com One of the key benefits is the potential to alter the drug's metabolic profile. clearsynthdeutero.com The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This phenomenon, known as the kinetic isotope effect, can lead to enhanced metabolic stability, a longer drug half-life, and potentially reduced dosing frequency. musechem.comsymeres.com

Furthermore, deuterium-labeled compounds are instrumental in mechanistic and kinetic studies, helping to elucidate the intricate pathways of drug metabolism and interaction with biological targets. symeres.com They are also crucial for improving the safety profile of drugs by minimizing the formation of toxic metabolites. clearsynthdeutero.com In analytical chemistry, deuterated compounds serve as ideal internal standards for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. musechem.comacs.org Their use enhances the accuracy and precision of measuring drug concentrations in complex biological matrices like plasma and urine. nih.gov

Overview of Rosuvastatin-d6 Sodium Salt as a Research Tool and Analytical Standard

This compound is a deuterated form of Rosuvastatin (B1679574), a medication used to lower cholesterol. biomol.comscirp.org Specifically, six hydrogen atoms in the isopropyl group of the rosuvastatin molecule have been replaced with deuterium atoms. biomol.comcaymanchem.com This targeted labeling makes this compound an invaluable tool in pharmaceutical research and a gold-standard internal standard for bioanalytical applications. clearsynth.com

Its primary application is as an internal standard for the quantification of rosuvastatin in biological samples using GC- or LC-MS. biomol.comcaymanchem.comclearsynth.com In pharmacokinetic studies, which examine how a drug moves through the body, Rosuvastatin-d6 is added to samples to ensure the accuracy and reproducibility of the analytical method. nih.govscirp.orgresearchgate.netscienceopen.com Because it has nearly identical physicochemical properties to rosuvastatin but a different mass, it can be easily distinguished by the mass spectrometer, allowing for precise correction of any variability during sample preparation and analysis. researchgate.net This ensures that the measured concentration of rosuvastatin is highly accurate, which is critical for understanding its absorption, distribution, metabolism, and excretion.

The use of Rosuvastatin-d6 as an internal standard is a common practice in bioequivalence studies, which compare the pharmacokinetics of a generic drug to its brand-name counterpart. scirp.orgscirp.org These studies are essential for the regulatory approval of generic medications.

Below is a table detailing the key characteristics of this compound:

PropertyValue
Chemical Name (3R,5S,E)-7-(4-(4-fluorophenyl)-2-(N-methylmethylsulfonamido)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt synzeal.com
CAS Number 2070009-41-3 biomol.comcaymanchem.com
Molecular Formula C22H21D6FN3NaO6S caymanchem.comclearsynth.com
Molecular Weight 509.6 g/mol biomol.comcaymanchem.com
Primary Application Internal standard for quantification of rosuvastatin by GC- or LC-MS biomol.comclearsynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27FN3NaO6S B13846858 Rosuvastatin-d6 Sodium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

509.6 g/mol

IUPAC Name

sodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m0./s1/i1D3,2D3;

InChI Key

RGEBGDYYHAFODH-YSGKMXPRSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Chemical Synthesis Approaches for Deuterated Rosuvastatin-d6 Sodium Salt

The de novo synthesis of this compound involves the construction of the molecule from simpler, isotopically labeled starting materials. This approach offers precise control over the location of the deuterium (B1214612) labels.

The synthesis of Rosuvastatin-d6 is a multi-step process that mirrors the established routes for the non-labeled compound, with the key difference being the introduction of a deuterated building block. The six deuterium atoms in Rosuvastatin-d6 are located on the isopropyl group attached to the pyrimidine (B1678525) ring. Therefore, the synthesis necessitates the use of a deuterated precursor for this specific moiety.

A common strategy involves the use of deuterated isopropanol (B130326) (isopropanol-d8) or deuterated acetone (B3395972) (acetone-d6) as the starting material for the isopropyl group. For instance, a synthetic route could commence with the reaction of a suitable pyrimidine precursor with a deuterated isopropyl Grignard reagent, prepared from deuterated isopropyl bromide. This ensures the stable incorporation of the deuterium atoms early in the synthetic sequence.

StepDescriptionKey Reagents and Conditions
1Formation of the deuterated pyrimidine coreReaction of a suitably functionalized pyrimidine with a deuterated isopropyl source (e.g., isopropyl-d6-magnesium bromide).
2Functionalization of the pyrimidine coreIntroduction of the N-methylmethanesulfonamide group and the aldehyde function required for coupling with the side chain.
3Synthesis of the chiral heptenoate side chainA multi-step process to construct the (3R,5S)-dihydroxyhept-6-enoic acid derivative, often involving asymmetric reduction or chiral pool synthesis.
4Coupling of the two fragmentsWittig or Horner-Wadsworth-Emmons reaction between the pyrimidine aldehyde and a phosphorus ylide derived from the side chain.
5Deprotection and salt formationRemoval of protecting groups and conversion to the sodium salt.

This method, while offering precise control over deuteration, can be lengthy and require careful optimization of each step to maintain high isotopic purity.

Key strategies for achieving the desired stereochemistry include:

Chiral pool synthesis: Starting from a readily available chiral molecule, such as a carbohydrate or an amino acid, and converting it through a series of stereospecific reactions into the desired side chain.

Asymmetric reduction: Employing chiral reducing agents or catalysts to reduce a prochiral ketone precursor, thereby establishing the hydroxyl groups with the correct stereochemistry. Enzymes are also utilized in biocatalytic reductions to achieve high enantioselectivity.

Substrate-controlled synthesis: Utilizing the existing stereochemistry in a molecule to direct the stereochemical outcome of subsequent reactions.

Hydrogen/Deuterium Exchange (H/D Exchange) Reactions

An alternative to de novo synthesis is the direct exchange of hydrogen atoms for deuterium on the fully formed Rosuvastatin (B1679574) molecule or a late-stage intermediate. This approach can be more atom-economical but often presents challenges in terms of selectivity and achieving high levels of deuteration at the desired positions.

For the deuteration of the isopropyl group in Rosuvastatin, catalytic H/D exchange methods are generally required. The C-H bonds of an isopropyl group are typically non-acidic and require activation for exchange to occur.

Catalytic H/D Exchange: Transition metal catalysts, such as those based on platinum, palladium, rhodium, or iridium, can facilitate the exchange of C-H bonds with a deuterium source, typically deuterium gas (D₂) or heavy water (D₂O). The reaction mechanism often involves oxidative addition of the C-H bond to the metal center, followed by reductive elimination with a deuterium atom. The selectivity of this process can be influenced by the choice of catalyst, solvent, and reaction conditions. However, achieving selective deuteration of the isopropyl group without affecting other parts of the Rosuvastatin molecule can be challenging.

Non-Catalytic H/D Exchange: This method is generally not feasible for the non-activated C-H bonds of the isopropyl group under mild conditions.

The success of an H/D exchange reaction hinges on the careful optimization of several parameters to maximize the isotopic purity and chemical yield of Rosuvastatin-d6.

ParameterEffect on H/D ExchangeOptimization Strategy
Catalyst The choice of metal and ligands influences activity and selectivity.Screening of various transition metal catalysts to identify one that preferentially activates the C-H bonds of the isopropyl group.
Deuterium Source The nature and concentration of the deuterium source (e.g., D₂O, D₂ gas) affect the efficiency of the exchange.Using a large excess of the deuterium source to drive the equilibrium towards the deuterated product.
Temperature Higher temperatures generally increase the rate of exchange but can also lead to side reactions and decomposition.Finding the optimal temperature that balances reaction rate with product stability.
Reaction Time Sufficient time is needed to achieve high levels of deuteration.Monitoring the reaction progress over time to determine the point of maximum isotopic enrichment.
Solvent The solvent can influence the solubility of the substrate and catalyst, as well as the course of the reaction.Selecting a solvent that is inert under the reaction conditions and provides good solubility for all components.

Achieving high isotopic purity often requires multiple exchange cycles or purification techniques that can separate molecules with different levels of deuteration.

Characterization of Isotopic Enrichment and Positional Deuteration

Following synthesis, it is imperative to confirm the isotopic enrichment and the precise location of the deuterium atoms within the Rosuvastatin-d6 molecule. A combination of spectroscopic techniques is employed for this purpose.

Mass Spectrometry (MS): This is the primary technique for determining the degree of isotopic enrichment. By comparing the mass spectrum of the deuterated compound with that of the non-deuterated standard, the increase in molecular weight due to the incorporation of deuterium can be accurately measured. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the percentage of molecules that are fully deuterated (d6), as well as the distribution of partially deuterated species (d1 to d5).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the position of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Rosuvastatin-d6, the signal corresponding to the protons of the isopropyl group will be significantly diminished or absent, confirming that deuteration has occurred at this position.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show a signal at the chemical shift corresponding to the isopropyl group, providing direct evidence for the location of the deuterium labels.

¹³C NMR (Carbon-13 NMR): The carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group and a septet for a CD₃ group) and a slight upfield shift in the ¹³C NMR spectrum, further confirming the site of deuteration.

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as an internal standard for quantitative analysis.

Scale-Up and Process Development Considerations for Deuterated Analogues

The transition from laboratory-scale synthesis to large-scale manufacturing of deuterated compounds, such as this compound, introduces a unique set of challenges that require meticulous process development and optimization. nih.gov The primary goal is to establish a robust, cost-effective, and reproducible process that consistently yields a product of high isotopic purity and chemical quality. neulandlabs.comresearchgate.net Key considerations in this scale-up process involve the sourcing of raw materials, optimization of synthetic routes, and the implementation of stringent analytical controls.

Sourcing and Cost of Deuterated Materials: A significant hurdle in the manufacturing of deuterated active pharmaceutical ingredients (APIs) is the cost and availability of starting materials. nih.govassumption.edu Deuterium enrichment is a vital but challenging initial step. neulandlabs.com The most common source of deuterium is heavy water (D₂O), which is separated from ordinary water. neulandlabs.com While water is an abundant source, the enrichment process itself can be energy-intensive. neulandlabs.com Deuterated reagents and building blocks required for multi-step syntheses are often significantly more expensive than their non-deuterated counterparts, which can impact the financial viability of the final drug product. nih.govassumption.edu Process development must therefore focus on highly efficient synthetic routes that maximize the incorporation of these expensive isotopic labels. musechem.com

Synthetic Route Optimization: The choice of synthetic strategy is paramount for a successful scale-up. Ideally, deuterium should be incorporated as late as possible in the synthetic sequence to minimize the costs associated with carrying the isotopic label through multiple steps. chemicalsknowledgehub.com However, the stability of the deuterium label throughout the remaining synthetic transformations must be carefully evaluated to prevent any unintended hydrogen-deuterium (H/D) exchange.

Key objectives for process optimization include:

Minimizing Isotopic Scrambling: Reaction conditions (e.g., temperature, solvents, catalysts) must be carefully controlled to prevent the loss or migration of deuterium atoms, which would compromise the isotopic purity of the final product. acs.org

Process Robustness: The process must be resilient to minor variations in reaction parameters to ensure consistent product quality from batch to batch.

Safety and Environmental Impact: The scalability of the chosen reagents and solvents must be assessed for safety and environmental sustainability.

Isotopic Purity and Analytical Controls: Ensuring high isotopic purity is one of the most critical and challenging aspects of manufacturing deuterated compounds. nih.govresearchgate.net It is nearly impossible to synthesize a compound that is 100% isotopically pure. researchgate.netnih.gov The final product is typically a mixture of isotopologues (molecules differing in the number of isotopic atoms) and isotopomers (molecules differing in the position of isotopic atoms). acs.org Regulatory bodies have not yet proposed definitive guidelines for the analytical techniques and quality control of deuterated drugs, presenting significant analytical challenges. bvsalud.org

Therefore, the development of precise and robust analytical methods is essential for quality control. rsc.org These methods are needed to:

Confirm the exact location of the deuterium atoms within the molecule.

Quantify the level of deuterium incorporation (isotopic enrichment).

Identify and quantify any isotopic impurities, such as under-deuterated or over-deuterated species. nih.gov

Common analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). rsc.orgnih.gov More advanced techniques like Molecular Rotational Resonance (MRR) spectroscopy can provide a complete description of the isotopic composition in complex mixtures. acs.org

The following table illustrates a hypothetical comparison of process parameters during the scale-up of a deuterated intermediate, highlighting the focus on maintaining purity while increasing batch size.

ParameterLab Scale (1 g)Pilot Scale (1 kg)Manufacturing Scale (100 kg)
Starting Material Purity>99%>99%>99.5%
Deuterated Reagent Cost/g$250$200$150
Reaction Yield85%82%80%
Isotopic Enrichment99.2%99.1%99.0%
Key Impurity (under-deuterated)<0.5%<0.6%<0.7%
Cycle Time12 hours24 hours48 hours

Purification and Final Processing: The purification process must be capable of removing not only chemical impurities but also closely related isotopic variants where possible, though separating isotopologues is often infeasible with standard techniques like chromatography. nih.govacs.org The final salt formation step, converting the deuterated rosuvastatin to its sodium salt, must also be controlled to ensure stability, proper crystalline form, and high purity of the final API.

Advanced Analytical Characterization and Quantification Techniques

Mass Spectrometry-Based Quantification Methodologies

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the quantitative analysis of Rosuvastatin-d6 sodium salt, particularly in biological fluids where high sensitivity and selectivity are paramount.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for this compound as an Internal Standard

The use of this compound as an internal standard (IS) is fundamental in LC-MS/MS assays designed to quantify rosuvastatin (B1679574) in biological samples like human plasma. researchgate.netscirp.orgresearchgate.net The development of these assays involves meticulous optimization of both chromatographic and mass spectrometric conditions to ensure accuracy, precision, and robustness.

A stable, isotope-labeled internal standard like Rosuvastatin-d6 is ideal because it co-elutes with the analyte and exhibits similar extraction recovery and ionization response, thereby compensating for variability during sample preparation and analysis. researchgate.net For instance, a validated LC-MS/MS method for rosuvastatin in human plasma utilized Rosuvastatin-d6 as the IS and demonstrated linearity over a concentration range of 0.51 to 100.9 ng/mL. researchgate.net Sample preparation often involves techniques like solid-phase extraction (SPE) or protein precipitation to isolate the analyte and IS from the plasma matrix. researchgate.netnih.gov

The chromatographic separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netnih.govnih.gov Tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov In this mode, specific precursor-to-product ion transitions are monitored for both rosuvastatin and Rosuvastatin-d6. Common transitions for rosuvastatin are m/z 482.1 → 258.1, while for Rosuvastatin-d6, the transition is m/z 488.2 → 258.2. nih.gov

Validation of these methods is performed according to regulatory guidelines and includes assessment of specificity, linearity, accuracy, precision, recovery, and stability. scirp.orgresearchgate.net For example, one study reported intra- and inter-day precision and accuracy results to be well within acceptance limits across five concentration levels. researchgate.net Another simultaneous determination of rosuvastatin and amlodipine (B1666008) using their deuterated analogs as internal standards showed the method to be linear over the concentration range of 0.52–51.77 ng/mL for rosuvastatin. nih.gov

Table 1: LC-MS/MS Method Parameters for Rosuvastatin Quantification using Rosuvastatin-d6 as an Internal Standard

Parameter Details Reference
Internal Standard This compound researchgate.netnih.govnih.gov
Biological Matrix Human Plasma researchgate.netnih.govnih.gov
Sample Preparation Solid-Phase Extraction (SPE), Protein Precipitation researchgate.netnih.gov
Chromatographic Column C18 Reversed-Phase researchgate.netscirp.org
Mobile Phase Acetonitrile/Methanol (B129727) and aqueous buffer (e.g., ammonium acetate, formic acid) researchgate.netnih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Rosuvastatin Transition m/z 482.1 → 258.1 nih.gov
Rosuvastatin-d6 Transition m/z 488.2 → 258.2 nih.gov
Linearity Range e.g., 0.51-100.9 ng/mL researchgate.net

Applications of Gas Chromatography-Mass Spectrometry (GC-MS) in Research Settings

While LC-MS/MS is the predominant technique for rosuvastatin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) has been explored in research settings, although its application is less common due to the low volatility of rosuvastatin. ubbcluj.ro To make rosuvastatin amenable to GC analysis, a derivatization step is necessary to increase its volatility. ubbcluj.ro

One study developed a method for the derivatization of rosuvastatin into its methyl ester directly in plasma. ubbcluj.ro This was achieved by reacting rosuvastatin with methyl iodide in dimethyl sulfoxide (B87167) in the presence of anhydrous potassium carbonate. ubbcluj.ro This method was reported to be the first for the selective derivatization of the carboxyl group of rosuvastatin for GC-MS analysis. ubbcluj.ro The electron ionization mass spectrometer response was linear up to 300 ng/mL, with a limit of detection of 0.4 ng/mL. ubbcluj.ro

GC-MS offers high sensitivity and selectivity and can be a valuable tool for specific research applications, such as the analysis of mevalonic acid (a biomarker of HMG-CoA reductase activity) in urine. nih.gov However, the need for derivatization adds complexity to the sample preparation process compared to LC-MS/MS. ubbcluj.ro

Strategies for Mitigating Matrix Effects in Biological Sample Analysis

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a significant challenge in bioanalysis. nih.gov The use of a stable isotope-labeled internal standard like Rosuvastatin-d6 is the most effective strategy to compensate for these effects, as it behaves nearly identically to the analyte during extraction and ionization. nih.gov

Several other strategies are employed to minimize matrix effects. One approach is the optimization of sample preparation to effectively remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at cleaning up samples than simple protein precipitation. thermofisher.com

Chromatographic separation can also be optimized to separate the analyte from matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column. scielo.br

Additionally, matrix effects can be assessed during method validation by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution at the same concentration. asianpubs.org One study evaluated matrix effects in six different plasma lots and found the precision and accuracy to be within acceptable limits, demonstrating the effectiveness of their mitigation strategies. nih.gov

Spectroscopic and Chromatographic Techniques for Structural and Purity Assessment

Beyond quantification, spectroscopic and chromatographic techniques are essential for confirming the chemical structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Molecular Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of compounds. researchgate.net For Rosuvastatin-d6, ¹H NMR is used to confirm the positions of deuterium incorporation by observing the absence of signals at the expected proton chemical shifts. google.com The formal name of Rosuvastatin-d6, (3R,5S,E)-7-(4-(4-fluorophenyl)-2-(N-methylmethylsulfonamido)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate, indicates that the deuterium atoms are located on the isopropyl group. caymanchem.com

Proton NMR analyses are typically recorded in a deuterated solvent like dimethyl sulfoxide (DMSO-d6). google.cominnovationforever.com The chemical shifts in the ¹H NMR spectrum of rosuvastatin can be compared to that of its deuterated analog to verify the substitution. innovationforever.com For instance, the signals corresponding to the protons of the isopropyl group in rosuvastatin would be absent or significantly reduced in the spectrum of Rosuvastatin-d6. caymanchem.com Quantitative NMR (qNMR) can also be employed to determine the purity of the compound without the need for a specific reference standard, as the peak area is directly proportional to the number of nuclei. researchgate.nettubitak.gov.trresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) for Separation and Detection

Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for assessing the purity of this compound and separating it from its parent compound and any potential impurities. scielo.brnih.gov These techniques offer high resolution and sensitivity for detecting and quantifying related substances.

UHPLC methods, utilizing columns with smaller particle sizes (e.g., 1.7 µm), allow for faster analysis times and improved separation efficiency compared to conventional HPLC. scielo.brnih.gov A validated UHPLC method for rosuvastatin and its impurities used an Acquity BEH C18 column and a mobile phase without a buffer, achieving baseline separation of all organic related substances in less than 15 minutes. nih.govnih.gov Such methods are validated according to ICH guidelines for parameters like linearity, precision, accuracy, and specificity. nih.govnih.gov

HPLC methods are also widely used for purity assessment. lgcstandards.comlgcstandards.com A typical HPLC system for rosuvastatin analysis might employ a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent like methanol and an acidic aqueous solution. researchgate.netnih.gov Detection is commonly performed using a UV detector at a wavelength where rosuvastatin exhibits strong absorbance, such as 241 nm or 280 nm. researchgate.netnih.gov The purity of this compound is often specified to be greater than 95% or 98% as determined by HPLC. lgcstandards.comlgcstandards.combiocompare.commedchemexpress.com

Table 2: Chromatographic Conditions for Purity Assessment of Rosuvastatin Analogs

Technique Column Mobile Phase Example Detection Reference
UHPLC Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) Methanol and 0.1% Trifluoroacetic acid UV nih.gov
HPLC Brownlee analytical C18 (150×4.6 mm, 5 μm) Methanol-water (68:32, v/v; pH 3.0 with trifluoroacetic acid) UV at 241 nm researchgate.net
HPLC Nucleodur C8 (250 × 4.6 mm, 5 μm) 0.1M Formic acid and methanol (25:75, v/v) UV at 280 nm nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and elucidating the structure of this compound. This technique provides highly accurate mass measurements, which allows for the determination of the precise elemental formula of the molecule and its fragments.

In positive ion mode electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ of Rosuvastatin-d6 is observed. nih.gov The high-resolution mass-to-charge ratio (m/z) obtained can be used to confirm the elemental composition of C₂₂H₂₁D₆FN₃O₆S. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. For instance, the multiple reaction monitoring (MRM) transition of m/z 488.2 → 258.2 is a characteristic fragmentation pattern used for the quantification of Rosuvastatin-d6. nih.gov Another reported transition is m/z 488.202/264.200. najah.edu This fragmentation corresponds to the loss of specific neutral fragments from the precursor ion, providing valuable information about the connectivity of the atoms within the molecule. The structural elucidation is further supported by comparing the fragmentation pattern with that of the non-deuterated rosuvastatin, where the mass shift of the fragments containing the deuterated isopropyl group confirms the location of the deuterium labels. semanticscholar.org

Table 1: HRMS Data for Rosuvastatin-d6
ParameterValueSource
Molecular FormulaC₂₂H₂₁D₆FN₃O₆S • Na caymanchem.comclearsynth.comlgcstandards.com
Formula Weight509.6 g/mol caymanchem.comnih.gov
Precursor Ion (m/z)488.2, 488.202, 488.3 nih.govnajah.eduresearchgate.net
Product Ion(s) (m/z)258.2, 264.2 nih.govnajah.eduresearchgate.net

Bioanalytical Method Validation for Research Applications

For this compound to be reliably used as an internal standard in preclinical research, the bioanalytical methods employing it must undergo rigorous validation. This validation process ensures the data generated is accurate and reproducible.

Evaluation of Stability in Various Research Sample Matrices

The stability of Rosuvastatin-d6 in various research sample matrices is crucial for ensuring the integrity of study samples from collection to analysis. Stability is assessed under different conditions that mimic those encountered during sample handling and storage.

Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing. Rosuvastatin-d6 has been shown to be stable for up to four freeze-thaw cycles at -20°C and -70°C. najah.edu

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that reflects the time samples may be left on a lab bench. Rosuvastatin-d6 stock solutions have demonstrated stability for up to 20 hours at room temperature. najah.edu

Long-Term Stability: This determines the stability of the analyte in the matrix when stored at low temperatures for an extended period. Rosuvastatin-d6 has been found to be stable for up to 30 days at -20°C and for 60 days at -70°C in plasma. najah.edu

Post-Preparative Stability: This evaluates the stability of the processed samples in the autosampler before injection. Studies have shown that rosuvastatin, and by extension its deuterated internal standard, can be stable for extended periods under these conditions. najah.edu

Table 3: Stability of Rosuvastatin-d6 in Research Matrices
Stability ConditionDuration/CyclesTemperatureMatrixSource
Freeze-Thaw4 cycles-20°C / -70°CPlasma najah.edu
Short-Term (Stock Solution)Up to 20 hoursRoom Temperature- najah.edu
Long-TermUp to 30 days-20°C- najah.edu
Long-TermUp to 60 days-70°CPlasma najah.edu

Compound Names Mentioned

Compound Name
This compound
Rosuvastatin

Pharmacokinetic and Metabolic Investigations in Non Human and in Vitro Models

Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The stable isotope-labeled rosuvastatin-d6 is instrumental in ADME studies, providing a robust tool for researchers to trace and quantify the parent drug and its metabolites in various biological matrices.

In Vitro Metabolic Stability Studies Using Subcellular Fractions and Isolated Hepatocytes (e.g., Rat, Monkey)

In vitro systems, such as liver microsomes and hepatocytes from preclinical species like rats and monkeys, are routinely used to assess the metabolic stability of drug candidates. europa.eunih.govtandfonline.com Rosuvastatin (B1679574) has been shown to be a potent inhibitor of cholesterol synthesis in isolated rat hepatocytes. nih.govcaymanchem.com Studies using human hepatic microsomes and hepatocytes have indicated that rosuvastatin undergoes limited metabolism. nih.gov

The metabolic stability of rosuvastatin has been investigated across various species. In cryopreserved hepatocytes from Sprague-Dawley rats, beagle dogs, cynomolgus monkeys, and humans, rosuvastatin showed relatively low degradation over a 4-hour period. fda.gov Specifically, it was found to be more stable in rat and dog hepatocytes compared to monkey and human hepatocytes. fda.gov In rat liver microsomes, the kinetic parameters Km and Vmax for rosuvastatin metabolism were determined to be 23.90 µM and 1.23 µM/min/mg of protein, respectively. tandfonline.com

In cynomolgus monkeys, while unchanged rosuvastatin is a minor component of circulating radioactivity, the rosuvastatin lactone is a principal identified component. fda.gov Metabolism is considered a minor clearance pathway in rats and dogs, with the parent compound being the predominant form in the liver and bile. fda.gov

SpeciesIn Vitro SystemKey Findings
RatIsolated HepatocytesPotent inhibition of cholesterol synthesis. nih.govcaymanchem.com
RatLiver MicrosomesKm: 23.90 µM, Vmax: 1.23 µM/min/mg protein. tandfonline.com
Rat, Dog, Monkey, HumanCryopreserved HepatocytesLow degradation over 4 hours; more stable in rat and dog. fda.gov
Monkey-Rosuvastatin lactone is a principal circulating component. fda.gov

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models (e.g., Rats, Dogs, Monkeys) for Disposition Kinetics

Preclinical animal models are essential for understanding the in vivo pharmacokinetic profile of rosuvastatin. Following oral administration in rats, dogs, and monkeys, rosuvastatin is generally well-absorbed, although considerable inter-animal variability is observed. fda.gov

In rats and dogs, unchanged rosuvastatin is the major drug-related substance found in excreta, indicating that metabolism is a minor route of elimination. fda.gov In these species, the parent compound is also the predominant form detected in the liver and bile. fda.gov Conversely, in cynomolgus monkeys, unchanged rosuvastatin is a minor component of circulating radioactivity, with the lactone form being more prominent. fda.gov

Pharmacokinetic studies in monkeys have shown that after an oral dose, a significant portion of rosuvastatin is recovered in feces and bile. nih.gov The elimination pathways in monkeys are similar to those in humans. nih.gov The volume of distribution at steady state (Vss) has been examined in multiple species, showing it to be low in rodents and moderate in non-rodent species. clinicaltrials.gov Plasma protein binding of rosuvastatin is high across species, primarily to albumin. fda.gov

Animal ModelKey Pharmacokinetic Findings
RatUnchanged rosuvastatin is the major component in excreta, liver, and bile. fda.gov Low volume of distribution. clinicaltrials.gov
DogUnchanged rosuvastatin is the major component in excreta, liver, and bile. fda.gov
MonkeyUnchanged rosuvastatin is a minor circulating component; rosuvastatin lactone is principal. fda.gov Moderate volume of distribution. clinicaltrials.gov High recovery in feces and bile. nih.gov

Elucidation of Metabolic Pathways and Mechanisms through Kinetic Isotope Effects

The use of deuterated standards like rosuvastatin-d6 is crucial for elucidating metabolic pathways and understanding the mechanisms of drug biotransformation.

Identification and Characterization of Rosuvastatin-d6 Metabolites in Preclinical Systems

In preclinical species, the metabolism of rosuvastatin occurs primarily through two pathways: N-desmethylation and lactonization. researchgate.net In most species, including mice, rats, rabbits, and dogs, metabolic changes mainly occur on the heptenoic acid side chain, principally through β-oxidation. fda.gov In monkeys and humans, N-desmethylation of the sulfonamide group is a more significant metabolic route. fda.gov

Two primary metabolites have been identified in excreta: rosuvastatin-5S-lactone and N-desmethyl rosuvastatin. researchgate.netresearchgate.net N-desmethyl rosuvastatin is formed mainly by CYP2C9 and has been shown to have significantly less inhibitory activity against HMG-CoA reductase compared to the parent compound. fda.govresearchgate.net

MetaboliteMetabolic PathwayPreclinical Species
N-desmethyl rosuvastatinN-desmethylation (primarily by CYP2C9)Mouse, Rabbit, Monkey, Human. fda.govresearchgate.net
Rosuvastatin-5S-lactoneLactonizationRat, Dog, Monkey, Human. fda.govresearchgate.net
β-oxidation productsβ-oxidation of heptenoic acid side chainMouse, Rat, Rabbit, Dog. fda.gov

Investigation of Enzyme-Mediated Biotransformations and Deuterium (B1214612) Isotope Effects on Reaction Rates

The substitution of hydrogen with deuterium in rosuvastatin-d6 can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. This phenomenon can be exploited to investigate the rate-limiting steps in enzyme-mediated biotransformations. While specific studies detailing the KIE of rosuvastatin-d6 are not extensively published, the principle is widely applied in drug metabolism research to understand enzyme mechanisms. The metabolism of rosuvastatin is primarily mediated by the cytochrome P450 system, with CYP2C9 and to a lesser extent CYP2C19 being involved. tandfonline.com In rats, CYP2C19 and CYP3A have been identified as the main metabolizing enzymes. tandfonline.com

Transporter-Mediated Disposition Studies

Membrane transporters play a crucial role in the disposition of rosuvastatin. In vitro studies have shown that rosuvastatin is a substrate for several ATP-binding cassette (ABC) efflux transporters, including breast cancer resistance protein (BCRP), P-glycoprotein (P-gp), and multidrug resistance-associated protein 4 (MRP4). utupub.fihelsinki.fi

BCRP, in particular, is thought to play a significant role in limiting the intestinal absorption and facilitating the biliary excretion of rosuvastatin. helsinki.fi Physiologically based pharmacokinetic (PBPK) modeling suggests that BCRP contributes to a large percentage of the total active efflux of rosuvastatin in the small intestine and liver. helsinki.fi P-gp is also involved in the transport of rosuvastatin. utupub.fi

Hepatic uptake of rosuvastatin is mediated by organic anion-transporting polypeptides (OATPs), such as OATP1B1 and OATP1B3. researchgate.netnih.gov Studies in cynomolgus monkeys have been instrumental in evaluating rosuvastatin as a probe substrate for OATP-mediated transport and for studying drug-drug interactions involving these transporters. nih.gov PBPK models have been developed to predict the impact of transporter inhibition on rosuvastatin pharmacokinetics. nih.gov

TransporterTypeLocationRole in Rosuvastatin Disposition
BCRP (ABCG2)EffluxIntestine, LiverLimits intestinal absorption, facilitates biliary excretion. utupub.fihelsinki.fi
P-gp (ABCB1)EffluxIntestine, LiverContributes to efflux. utupub.fi
MRP4 (ABCC4)Efflux-Transports rosuvastatin. utupub.fihelsinki.fi
OATP1B1 (SLCO1B1)UptakeLiverMediates hepatic uptake. researchgate.netnih.gov
OATP1B3 (SLCO1B3)UptakeLiverMediates hepatic uptake. researchgate.netnih.gov
OATP2B1 (SLCO2B1)UptakeMusclePlays a role in muscle distribution. diva-portal.org
MRP1 (ABCC1)EffluxMusclePlays a role in muscle distribution. diva-portal.org

In Vitro Studies of Uptake and Efflux Transporter Interactions in Cellular Models (e.g., OATP, BCRP, Pgp)

In vitro studies are fundamental to characterizing the interaction of drugs with cellular transport proteins, which govern their absorption, distribution, and excretion. For rosuvastatin, a substrate for multiple transporters, such investigations are critical. These studies commonly employ cellular models, such as human colon adenocarcinoma (Caco-2) cells, Madin-Darby canine kidney (MDCK) cells, or human embryonic kidney (HEK293) cells engineered to overexpress specific transporters. solvobiotech.comnih.govymaws.com The primary transporters of interest for rosuvastatin are the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3, and the efflux transporter Breast Cancer Resistance Protein (BCRP). nih.govnih.govnih.gov

In these experimental systems, the role of Rosuvastatin-d6 Sodium Salt is that of a critical analytical tool. It serves as an internal standard for the highly sensitive and specific quantification of rosuvastatin concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS). dovepress.comnih.govhelsinki.fiscirp.org The stable isotope-labeled form, Rosuvastatin-d6, behaves identically to the unlabeled rosuvastatin during sample extraction and ionization, but is distinguishable by its higher mass. This allows for precise correction of any analyte loss during sample preparation, ensuring the accuracy of the measured rosuvastatin concentration.

Studies have utilized these methods to determine the inhibitory potential of various compounds on rosuvastatin transport. For instance, research on HIV protease inhibitors demonstrated their capacity to inhibit BCRP- and OATP1B1-mediated transport of rosuvastatin, with varying potencies. nih.gov Similarly, the interaction between ticagrelor (B1683153) and rosuvastatin was first identified through in vitro transporter studies showing that ticagrelor inhibits BCRP, OATP1B1, OATP1B3, and OATP2B1. helsinki.fi The data generated, including inhibition constants (IC50 or Ki), are crucial for understanding the mechanisms of potential drug-drug interactions (DDIs). nih.govnih.govnih.gov For example, in vitro experiments revealed that cyclosporine is a potent inhibitor of both OATP1B1 and BCRP, with Ki values in the nanomolar range. nih.govnih.gov

Table 1: In Vitro Inhibition of Rosuvastatin Transporters by Various Compounds
InhibitorTransporterCellular Model/SystemInhibition Constant (IC50/Ki) (μM)Source
AtazanavirOATP1B1Transporter-expressing cells0.220 ± 0.0655 nih.gov
LopinavirOATP1B1Transporter-expressing cells1.86 ± 0.500 nih.gov
AtazanavirBCRPTransporter-expressing cells15.5 ± 2.80 nih.gov
LopinavirBCRPTransporter-expressing cells65.6 ± 10.7 nih.gov
CyclosporineOATP1B1Not Specified~0.014 (Ki) nih.govnih.gov
CyclosporineOATP1B3Not Specified~0.007 (Ki) nih.govnih.gov
CyclosporineBCRPNot Specified~0.07 (Ki) nih.govnih.gov
RifampinOATP1B1Not Specified~1.1 (Ki) nih.govnih.gov
RifampinOATP1B3Not Specified~0.3 (Ki) nih.govnih.gov

Role of Rosuvastatin-d6 in Understanding Drug-Transporter Interactions in Preclinical Systems

The utility of this compound extends beyond basic in vitro assays into more complex preclinical systems designed to predict clinical outcomes. Its essential function as an internal standard enables the reliable quantification of rosuvastatin in various preclinical models, which is foundational to understanding and predicting drug-transporter interactions. nih.govhelsinki.fi

Preclinical research relies on accurate data from in vitro transporter inhibition studies to build and refine mechanistic static and physiologically based pharmacokinetic (PBPK) models. nih.govnih.gov These models integrate in vitro data with system-specific physiological parameters to simulate the pharmacokinetics of a drug in vivo and predict the magnitude of DDIs. researchgate.net The accuracy of these predictions is directly dependent on the quality of the initial in vitro data, where precise quantification using Rosuvastatin-d6 is indispensable. nih.govresearchgate.net

For example, PBPK models for rosuvastatin have been developed that incorporate its transport by OATP1B1, OATP1B3, BCRP, and other transporters. nih.govnih.gov These models were successfully used to predict the increase in rosuvastatin plasma concentrations when co-administered with inhibitors like cyclosporine, rifampin, and gemfibrozil. nih.govnih.gov The development and validation of such models would be unfeasible without the accurate measurement of rosuvastatin concentrations in the underlying in vitro and non-human pharmacokinetic studies, a task facilitated by Rosuvastatin-d6.

Furthermore, Rosuvastatin-d6 is used in non-human pharmacokinetic studies that investigate DDIs directly. In studies examining the effect of tyrosine kinase inhibitors on OATP1B1 function, Rosuvastatin-d6 was the internal standard used to measure rosuvastatin levels in mouse plasma, confirming in vivo inhibition. nih.gov By providing a robust method for quantification, Rosuvastatin-d6 helps to elucidate the specific transporters responsible for an observed DDI (e.g., intestinal BCRP vs. hepatic OATP1B1) and to calibrate in vitro to in vivo correlations, ultimately improving the ability to forecast transporter-mediated DDIs for new chemical entities. nih.govresearchgate.net

Impurity Profiling, Degradation Pathways, and Stability Research

Characterization of Synthetic and Process-Related Impurities Associated with Rosuvastatin-d6 Sodium Salt

During the synthesis of Rosuvastatin (B1679574), several related substances can be formed as impurities. These can arise from starting materials, intermediates, or side reactions. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or higher. The presence of these impurities must be controlled to ensure the quality and safety of the drug substance.

High-performance liquid chromatography (HPLC) analysis of Rosuvastatin Calcium has revealed several process-related impurities. Given that this compound shares the same synthetic pathway, apart from the introduction of deuterium (B1214612) atoms on the isopropyl group, it is anticipated to have a similar impurity profile.

Table 1: Common Process-Related Impurities of Rosuvastatin

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
Rosuvastatin Lactone C22H26FN3O5S 463.53 Intramolecular cyclization of Rosuvastatin
Anti-isomer (3R,5R) C22H28FN3O6S 481.54 Diastereomer formed during synthesis
5-Oxo Rosuvastatin C22H26FN3O6S 479.52 Oxidation of the 5-hydroxy group

This table is based on data for Rosuvastatin and its common impurities. The molecular formulas and weights would be adjusted for the deuterated (d6) versions.

Forced Degradation Studies and Identification of Degradation Products

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies also help in developing stability-indicating analytical methods.

Studies on Rosuvastatin have shown that it is susceptible to degradation under specific stress conditions. The drug is particularly labile in acidic, oxidative, and photolytic environments, while demonstrating relative stability under basic, neutral, and thermal stress. nih.govscispace.comnih.gov

Acidic Conditions: Significant degradation occurs when Rosuvastatin is exposed to acidic media (e.g., 0.1M or 0.2M HCl). scispace.comresearchgate.net One study reported approximately 42.55% degradation after 24 hours of reflux with 1N HCl. sphinxsai.com This degradation often leads to the formation of its lactone impurity through intramolecular cyclization. scielo.br

Basic Conditions: Rosuvastatin is comparatively stable under basic conditions. scispace.com One study showed only 8.5% degradation when refluxed with 5N NaOH for 24 hours, indicating greater stability compared to acidic conditions. sphinxsai.com

Oxidative Stress: The compound degrades in the presence of oxidizing agents like hydrogen peroxide (H2O2). scispace.com This leads to the formation of several polar impurities, including N-desmethyl Rosuvastatin and various oxidation products.

Photolytic Stress: Exposure to light, particularly UV radiation, causes prominent degradation. nih.govscispace.com Photostability studies are crucial for determining appropriate packaging and storage conditions.

Thermal Stress: Rosuvastatin is generally stable under thermal stress. nih.gov Studies involving exposure to high temperatures (e.g., 100°C for 24 hours) showed negligible degradation. scispace.com

Table 2: Summary of Rosuvastatin Degradation Under Forced Stress Conditions

Stress Condition Reagent/Condition Duration Observation
Acid Hydrolysis 0.2M HCl 20 hours at 80°C Significant degradation scispace.com
Base Hydrolysis 1N NaOH 20 hours at 80°C Comparatively stable scispace.com
Oxidative 0.5% H2O2 20 hours at 80°C Significant degradation scispace.com
Photolytic 1.2 x 10^9 lux/h N/A Prominent degradation scispace.com

Identifying the structure of degradation products is crucial for understanding degradation pathways. A comprehensive study on Rosuvastatin identified a total of 11 degradation products under various stress conditions. nih.gov

Advanced analytical techniques are employed for the structural characterization of these degradants:

LC-MS/TOF (Liquid Chromatography-Mass Spectrometry/Time-of-Flight): Provides accurate mass measurements, allowing for the determination of elemental compositions of the degradation products.

LC-MSn (Tandem Mass Spectrometry): Offers fragmentation data, which helps in elucidating the chemical structure of the impurities.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Provides detailed structural information, confirming the connectivity of atoms within the molecule.

In one major study, it was found that five of the eleven identified degradation products had the same molecular mass as the parent drug (indicating isomerization), while the remaining six had a molecular mass 18 Da less than Rosuvastatin, suggesting the loss of a water molecule, likely through lactonization. nih.gov

Development of Stability-Indicating Analytical Methods for this compound and its Degradants

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the decrease in the amount of the API due to degradation. It must also be able to separate and quantify the degradation products.

Several stability-indicating methods have been developed for Rosuvastatin, which are applicable to its deuterated form. These methods are predominantly based on reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). nih.govsphinxsai.comscielo.brnih.gov

Key features of these developed methods include:

Specificity: The ability to resolve the main drug peak from all potential degradation products and process-related impurities. nih.govinnovareacademics.in Forced degradation studies are used to prove the specificity of the method. nih.gov

Accuracy and Precision: The methods demonstrate high accuracy (recovery) and precision (repeatability and intermediate precision), with relative standard deviation (RSD) values typically below 2%. innovareacademics.in

Linearity: A linear relationship is established between the concentration of the analyte and the detector response over a specified range. innovareacademics.in

Table 3: Example of a Stability-Indicating RP-HPLC Method for Rosuvastatin

Parameter Condition
Column C18 (e.g., Inertsil-3V, 250 x 4.6 mm, 5 µm) scispace.com
Mobile Phase 50 mM NaH2PO4 dihydrate buffer (pH 2.0) : acetonitrile (B52724) : methanol (B129727) (40:20:40, v/v/v) scispace.com
Flow Rate 1.0 mL/min scispace.com
Detector UV at 242 nm scispace.com

| Run Time | Approx. 18 min nih.gov |

These validated methods are crucial for routine quality control and stability testing of this compound, ensuring that it meets the required purity and stability specifications for its intended use as an internal standard. nih.govinnovareacademics.in

Computational and Theoretical Modeling Applications

Molecular Dynamics Simulations and Conformational Analysis of Deuterated Analogues

Molecular dynamics (MD) simulations are powerful computational methods that provide detailed insights into the physical movements of atoms and molecules over time. nih.gov For a molecule like rosuvastatin (B1679574), MD simulations, combined with conformational analysis, can reveal its flexibility, preferred shapes (conformations), and interactions with its environment, such as the binding site of its target enzyme, HMG-CoA reductase.

Research on non-deuterated rosuvastatin calcium has utilized solid-state nuclear magnetic resonance (NMR) and calculations of steric hindrances to explore its molecular mobility. nih.govrsc.org These studies have identified that the internal molecular dynamics of rosuvastatin are significantly influenced by the reorientational movements of its four methyl groups and the isopropyl group. nih.govrsc.org

For Rosuvastatin-d6, the substitution of hydrogen with deuterium (B1214612) on the isopropyl group would be a key focus of MD simulations. Deuterium is heavier than hydrogen, and the carbon-deuterium (C-D) bond has a lower vibrational frequency and greater stability than a carbon-hydrogen (C-H) bond. While this substitution does not change the molecule's shape, it can subtly alter the dynamics and conformational landscape.

Potential Research Findings from MD Simulations of Rosuvastatin-d6:

Altered Rotational Barriers: MD simulations could quantify changes in the energy barriers for the rotation of the deuterated isopropyl group. This could influence how the molecule orients itself within the enzyme's binding pocket.

Solvent Interactions: The interactions between the deuterated isopropyl group and surrounding water molecules (solvent) could be modeled to see if deuteration affects local hydration shells, which might have minor effects on solubility and binding.

A hypothetical comparison of key dynamic parameters that could be explored through MD simulations is presented in the table below.

Table 1: Hypothetical Comparison of Dynamic Parameters from MD Simulations

ParameterRosuvastatinRosuvastatin-d6 (Predicted Effect)Rationale for Predicted Effect
Isopropyl Group Rotational FrequencyStandard FrequencySlightly ReducedIncreased mass of deuterium leads to slower rotational motion.
C-H/C-D Bond Vibrational FrequencyHigher FrequencyLower FrequencyThe C-D bond is stronger and has a lower zero-point energy.
Conformational Sampling SpaceBaselineLargely UnchangedIsotopic substitution does not significantly alter the static molecular structure or steric profile.

In Silico Prediction of Deuterium Isotope Effects on Metabolic Stability and Binding Interactions

In silico models are used to predict the properties of molecules computationally. A key application for deuterated compounds is predicting the kinetic isotope effect (KIE), where the heavier deuterium isotope can slow down the rate of chemical reactions, particularly those involving the cleavage of a C-H bond. nih.gov

Metabolic Stability:

Deuteration is a recognized strategy to enhance the metabolic stability of drugs by replacing hydrogen atoms at sites of metabolism ("soft spots"). nih.gov Rosuvastatin is minimally metabolized, with N-desmethylation and lactone formation being the two primary metabolic pathways. researchgate.net While the isopropyl group is not the main site of metabolism for rosuvastatin, in silico studies could still provide valuable predictive data.

Computational tools can be used to:

Identify Potential Metabolic Sites: Docking rosuvastatin-d6 into models of metabolic enzymes (like cytochrome P450s) can help predict if the deuterated isopropyl group has any interaction or likelihood of undergoing oxidative metabolism.

Quantify the Kinetic Isotope Effect: If a metabolic pathway involving C-H bond cleavage on the isopropyl group were identified, quantum mechanics calculations could predict the theoretical reduction in the rate of that reaction. Studies on other drugs have shown that predicting the KIE is complex and must be established experimentally, but molecular docking and metabolic profiling can help identify sites for deuteration. nih.gov

Binding Interactions:

The effect of deuteration on binding affinity is generally considered to be minimal because it does not alter the electronic structure or the shape of the molecule. However, subtle changes are possible. In silico models, such as free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), can be used to predict these small changes in binding affinity.

Hydrogen Bonding: Deuterium can form slightly stronger hydrogen bonds (or deuterium bonds) than hydrogen. If the C-H bonds of the isopropyl group participate in weak hydrogen bonding interactions within the HMG-CoA reductase active site, deuteration could marginally strengthen this interaction.

Van der Waals Forces: The C-D bond is slightly shorter than the C-H bond, which could minutely alter the van der Waals contacts between the drug and the target enzyme.

The table below summarizes the potential in silico predictions for Rosuvastatin-d6.

Table 2: Summary of Potential In Silico Predictions for Rosuvastatin-d6

PropertyComputational MethodPredicted Effect of DeuterationUnderlying Principle
Metabolic StabilityMetabolic Pathway Prediction Software, Quantum MechanicsPotentially increased if minor metabolic pathways exist at the isopropyl group.Kinetic Isotope Effect (KIE) slows the rate of C-D bond cleavage.
Binding Affinity to HMG-CoA ReductaseFree Energy Perturbation (FEP), MM/GBSALikely negligible, but potentially a very slight increase in affinity.Possible strengthening of weak hydrogen bonds and altered van der Waals interactions.

Physiologically Based Pharmacokinetic (PBPK) Modeling Integration with Preclinical Data

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and drug-specific parameters. nih.gov Extensive PBPK models have been developed for non-deuterated rosuvastatin to predict its pharmacokinetics and assess drug-drug interaction risks. nih.govnih.gov

These models for rosuvastatin are complex, incorporating data on its transport by various proteins like OATP1B1, OATP1B3, and BCRP, which are crucial for its disposition. nih.govsimulations-plus.com To develop a PBPK model for Rosuvastatin-d6, preclinical data specific to the deuterated compound would be essential. The integration process would follow a structured approach:

Establish a Baseline Model: A validated PBPK model for standard rosuvastatin would serve as the foundation. nih.gov

Parameterization with Preclinical Data: Key parameters in the model would be replaced with data obtained from in vitro and animal studies using Rosuvastatin-d6. This "middle-out" approach uses preclinical data to refine the model. researchgate.net

Integration of Key Parameters:

Metabolic Clearance: If preclinical studies show that deuteration reduces metabolic clearance, the intrinsic clearance values (Vmax/Km) in the model would be adjusted downwards.

Transporter Kinetics: Preclinical assays would determine if deuteration affects the kinetics of rosuvastatin's interaction with key uptake and efflux transporters. These new parameters (Km, Vmax) would be integrated into the model.

Plasma Protein Binding: The fraction of unbound drug in plasma (fu) would be measured for Rosuvastatin-d6 and updated in the model.

Physicochemical Properties: While most properties remain the same, any measured differences in solubility or logP would be incorporated.

The use of PBPK modeling for a deuterated compound has been demonstrated for other substances, where data from human studies with the deuterated analogue were used to calibrate and validate the model. nih.gov A similar approach would be applied to Rosuvastatin-d6, where preclinical data would first be used to build the model before any potential human studies.

Table 3: PBPK Model Parameters for Integration of Rosuvastatin-d6 Preclinical Data

Model ParameterSource of Preclinical Data for Rosuvastatin-d6Rationale for Integration
Intrinsic Metabolic Clearance (CLint)In vitro studies with human liver microsomes or hepatocytes.To account for the kinetic isotope effect on metabolism.
Transporter Affinity (Km) and Capacity (Vmax)In vitro studies using cell lines overexpressing relevant transporters (e.g., OATP1B1, BCRP).To determine if deuteration alters the efficiency of active transport processes.
Tissue-to-Plasma Partition Coefficients (Kp)In vivo animal tissue distribution studies.To accurately model the distribution of the drug into various organs, including the liver.
Bioavailability (F)In vivo animal pharmacokinetic studies.To capture any changes in absorption or first-pass metabolism.

Emerging Research Directions and Future Perspectives

Novel Applications of Rosuvastatin-d6 Sodium Salt in Mechanistic Biomedical Research

The primary and most established application of this compound is its use as an internal standard for the highly precise quantification of rosuvastatin (B1679574) in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.gov This function is critical for a variety of mechanistic studies, allowing researchers to obtain accurate and reliable data, which is fundamental to understanding the behavior of the parent drug in complex biological systems. clearsynth.comkcasbio.com

One of the key novel applications is in sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling. By enabling the precise measurement of rosuvastatin concentrations over time, the deuterated standard helps researchers to build more accurate models that describe the relationship between drug exposure and its pharmacological effect, such as the inhibition of HMG-CoA reductase. caymanchem.comnih.gov This is crucial for understanding the nuances of a drug's mechanism of action and for predicting its therapeutic window.

Furthermore, this compound is instrumental in metabolic pathway elucidation. clearsynth.com The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter the metabolic fate of a molecule. While Rosuvastatin-d6 is primarily used as a standard to track the non-deuterated form, its distinct mass allows it to be used in co-administration studies to investigate kinetic isotope effects (KIE). Such studies can reveal rate-limiting steps in the metabolism of rosuvastatin and help identify specific enzymes, like cytochrome P450s, responsible for its breakdown. This detailed metabolic mapping provides deeper insights into potential drug-drug interactions and inter-individual variability in drug response.

Below is a table summarizing research applications of deuterated internal standards like this compound.

Research ApplicationMethodological Role of Deuterated StandardMechanistic Insight Gained
Pharmacokinetic (PK) Studies Precise quantification of the non-labeled drug in plasma, tissues, and excreta. kcasbio.comAccurate determination of absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacodynamic (PD) Modeling Correlating accurate drug concentration data with biomarker responses.Elucidation of exposure-response relationships and therapeutic efficacy.
Metabolic Pathway Analysis Serves as a stable tracer to differentiate from and quantify endogenous and exogenous compounds. musechem.comIdentification of metabolic "soft spots" and key metabolizing enzymes. nih.gov
Kinetic Isotope Effect (KIE) Studies Comparison of metabolic rates between the deuterated and non-deuterated compound. Understanding reaction mechanisms and rate-limiting steps in drug metabolism.
Bioavailability/Bioequivalence Studies Reliable quantification for comparing different drug formulations or administration routes.Assessment of drug delivery efficiency and formulation performance.

Advancements in Deuteration Technologies and their Impact on Complex Molecule Synthesis

The synthesis of complex, selectively deuterated molecules like this compound has been significantly propelled by recent advancements in deuteration technologies. Historically, the incorporation of deuterium (B1214612) was often a costly and labor-intensive process, limiting the availability of such compounds for routine research. marketersmedia.com However, modern synthetic chemistry has introduced more efficient, scalable, and site-selective methods.

Recent breakthroughs have focused on several key areas:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen with deuterium. Advances in catalysis, including the use of noble metals (like ruthenium and iridium) and earth-abundant metals (like iron), have enabled HIE reactions with high selectivity under milder conditions. researchgate.net Photocatalyzed HIE reactions have also emerged as a powerful tool for labeling specific positions, such as α-amino C(sp3)–H bonds. researchgate.net

Reductive Deuteration: This technique introduces deuterium by the reduction of unsaturated functional groups (e.g., alkenes, alkynes) or carbonyls. The development of novel catalysts, such as acridanide-based ruthenium pincer complexes, allows for the use of readily available D2O as the deuterium source instead of expensive D2 gas, making the process more economical. researchgate.net

Dehalogenative Deuteration: This approach involves the replacement of a halogen atom with deuterium, offering a precise way to introduce the isotope at a specific, pre-functionalized site on a molecule. researchgate.net

These evolving methodologies have a profound impact on the synthesis of complex molecules. They allow for the creation of isotopologues with very high deuterium incorporation (≥98%) and chemical purity, which is critical for their use as internal standards. marketersmedia.com The ability to selectively place deuterium atoms on a molecule without altering its fundamental chemical structure is paramount. For a molecule like rosuvastatin, which has multiple stereocenters and functional groups, these advanced techniques are essential for producing the d6 variant without compromising its structural integrity. researchgate.net The increased availability and reduced cost of deuterated building blocks and reagents further streamline these synthetic pathways.

The table below highlights key advancements in deuteration technologies.

TechnologyDescriptionImpact on Complex Molecule Synthesis
Catalytic Hydrogen Isotope Exchange (HIE) Direct replacement of H with D using advanced metal catalysts (e.g., Ru, Ir, Fe). researchgate.netEnables late-stage deuteration of complex molecules, reducing the number of synthetic steps.
Photoredox Catalysis Uses light to drive deuteration reactions, often with high selectivity for specific C-H bonds. researchgate.netProvides access to novel deuterated positions that are difficult to reach with traditional methods.
Improved Deuterium Sources Shift from using expensive D2 gas to more accessible and cheaper sources like heavy water (D2O). researchgate.netLowers the overall cost and improves the accessibility of deuterated compounds.
Flow Chemistry Performing deuteration reactions in continuous flow systems.Enhances reaction efficiency, safety, and scalability for industrial production.

Integration of Deuterated Compounds with Multi-Omics Approaches in Preclinical Drug Discovery

The era of systems biology has ushered in multi-omics approaches—integrating genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic understanding of disease states and drug actions. mdpi.com In this complex analytical landscape, data quality is paramount. Deuterated compounds, particularly this compound, play a crucial role as internal standards in ensuring the accuracy and reproducibility of mass spectrometry-based omics, especially metabolomics and lipidomics. clearsynth.com

In a typical multi-omics workflow, biological samples are analyzed to measure changes in thousands of molecules simultaneously. However, these measurements are susceptible to variations arising from sample preparation and instrumental analysis, a phenomenon known as the "matrix effect". kcasbio.com The presence of other compounds in a complex sample can either suppress or enhance the signal of the analyte of interest, leading to unreliable data. kcasbio.com

By adding a known quantity of this compound to each sample, researchers can correct for these variations. nih.gov Because the deuterated standard is chemically identical to the analyte (rosuvastatin) and differs only in mass, it experiences the same matrix effects and behaves identically during extraction, chromatography, and ionization. kcasbio.com By comparing the signal of the analyte to the signal of the stable isotope-labeled internal standard (SIL-IS), a highly accurate quantification can be achieved. kcasbio.com

This integration is vital for several reasons:

Enhanced Data Reliability: It allows for the confident identification of subtle but significant changes in metabolite or lipid profiles in response to drug treatment.

Cross-Platform Comparability: Using robust internal standards enables researchers to compare data generated from different experiments, instruments, or even laboratories.

Biomarker Discovery: Accurate quantification is essential for validating potential biomarkers discovered through omics studies. mdpi.com

A specific example of this integration is the use of deuterium oxide (D2O) for metabolic labeling in omics studies, a technique known as Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ). nih.gov While this involves labeling entire biological systems, the principle of using stable isotopes to achieve accurate relative quantification is the same. The use of a specific deuterated compound like this compound provides an even more targeted and precise way to quantify a particular molecule within a global omics analysis. By linking the precise concentration of a drug like rosuvastatin to global changes in the metabolome or proteome, researchers can construct comprehensive models of its mechanism of action and uncover novel therapeutic effects or off-target activities. mdpi.commdpi.com

Multi-Omics FieldRole of Deuterated CompoundsBenefit in Preclinical Discovery
Metabolomics Internal standard for accurate quantification of drug and endogenous metabolite levels. clearsynth.comLinks drug exposure to specific metabolic pathway perturbations; identifies biomarkers of efficacy.
Lipidomics Standard for correcting matrix effects in the analysis of complex lipid profiles. nih.govElucidates drug effects on lipid metabolism, crucial for cardiovascular drugs like statins.
Proteomics Used in targeted proteomics to quantify specific proteins or drug targets.Validates drug-target engagement and downstream protein expression changes.
Integrated Systems Biology Provides the accurate drug concentration data needed to anchor multi-omics datasets. mdpi.comEnables construction of comprehensive models of drug action, integrating molecular changes across all omics layers.

Q & A

Q. How is Rosuvastatin-d6 Sodium Salt structurally characterized and validated in pharmacokinetic studies?

this compound is characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity. The deuterium atoms at six positions must be verified to ensure minimal interference in analytical assays. Chromatographic methods, such as HPLC-MS/MS with a C18 column (e.g., Unison UK-C18, 75×2.0 mm, 3 μm) and mobile phases like acetonitrile:water:formic acid (45:55:0.1), are employed to distinguish it from non-deuterated rosuvastatin . Validation follows guidelines for new compounds, requiring ≥95% isotopic enrichment and documentation of stability under storage conditions .

Q. What is the role of this compound as an internal standard in bioanalytical assays?

It serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS to quantify rosuvastatin in biological matrices (e.g., plasma). Its deuterated structure minimizes matrix effects and co-elution issues, improving assay precision. For example, in plasma analysis, 20 µL of a 200 ng/mL Rosuvastatin-d6 solution is added to samples before liquid-liquid extraction with methyl tert-butyl ether, achieving intrabatch precision <15.7% and accuracy 93.7–107.5% . The SIL-IS corrects for variability in extraction efficiency and ionization, critical for regulatory-compliant bioanalytical methods .

Q. How do researchers ensure the purity and stability of this compound in experimental workflows?

Purity is validated via reverse-phase HPLC with UV/vis or MS detection, ensuring no co-eluting impurities. Stability studies assess degradation under stress conditions (e.g., light, temperature, pH). For instance, storage at -80°C in amber vials is recommended to prevent photodegradation. Batch-specific certificates of analysis (CoA) from suppliers must include residual solvent levels, heavy metal content, and chromatographic purity data .

Advanced Research Questions

Q. What methodological challenges arise when using this compound in transporter inhibition assays, and how are they resolved?

In studies on OATP1B1-mediated transport, deuterated analogs may exhibit slight kinetic differences compared to non-deuterated drugs due to the isotope effect. Researchers must validate that Rosuvastatin-d6 maintains equivalent binding affinity and transport kinetics. For example, in vitro assays using transfected HEK293 cells require parallel testing of both forms to confirm that deuterium substitution does not alter Km or Vmax values. Data normalization to protein content (e.g., via Coomassie assays) and use of positive controls (e.g., rifampicin for OATP1B1 inhibition) are critical .

Q. How can researchers optimize the concentration of this compound in multiplexed analytical workflows to avoid signal suppression?

Signal suppression in LC-MS/MS occurs when the internal standard concentration exceeds the linear range of detection. A tiered optimization approach is recommended:

  • Step 1: Perform spike-and-recovery experiments with Rosuvastatin-d6 at 50–300 ng/mL in blank matrix to identify the concentration yielding ≤15% CV in peak area ratios.
  • Step 2: Use a design-of-experiment (DoE) framework to assess interactions between extraction solvents (e.g., MTBE vs. ethyl acetate), pH (e.g., sodium acetate at pH 4.0), and centrifugation speed (3,000–13,000 rpm) .
  • Step 3: Validate with quality control (QC) samples at low, medium, and high concentrations (e.g., 0.5, 50, 300 ng/mL) to ensure interbatch accuracy of 94.2–105.4% .

Q. How should contradictory data on Rosuvastatin-d6’s pharmacokinetic variability be reconciled across studies?

Discrepancies in clearance rates or metabolite profiles often stem from differences in study design, such as:

  • Matrix effects: Plasma vs. serum may yield variable protein binding, affecting free drug measurements.
  • Ethnic covariates: Genetic polymorphisms in OATP1B1 (e.g., SLCO1B1*5 allele) alter hepatic uptake, necessitating stratification in pharmacokinetic models.
  • Analytical sensitivity: Lower detection limits (e.g., 0.5 ng/mL vs. 1.0 ng/mL) impact half-life calculations. Cross-study comparisons require meta-analyses using PRISMA guidelines, with subgroup analyses to account for covariates like renal function or concurrent medications .

Q. What strategies enhance the reproducibility of this compound-based assays in multi-center trials?

Reproducibility is ensured through:

  • Standardized protocols: Detailed SOPs for sample preparation (e.g., exact vortexing duration, nitrogen drying temperature).
  • Harmonized instrumentation: Calibration of MS parameters (e.g., TSQ Quantum Discovery MAX with consistent collision energies).
  • Blinded QC samples: Centralized distribution of pre-analyzed QCs to participating labs to monitor inter-laboratory variability. Compliance with ICH M10 guidelines for bioanalytical method validation is mandatory for regulatory submissions .

Data Interpretation and Reporting

Q. How should researchers address batch-to-batch variability in this compound when publishing pharmacokinetic data?

Batch variability is mitigated by:

  • Supplier audits: Ensuring ISO 17025-certified synthesis and QC processes.
  • In-house revalidation: Repeating key experiments with at least two independent batches.
  • Disclosure in manuscripts: Explicitly stating batch numbers, purity, and storage conditions in the "Experimental" section. Journals like Drug Design, Development and Therapy require this transparency to uphold reproducibility standards .

Q. What statistical approaches are recommended for analyzing this compound’s recovery rates in complex matrices?

Recovery rates are analyzed using:

  • Bland-Altman plots: To assess agreement between spiked and measured concentrations.
  • Multiple linear regression: To identify covariates (e.g., hematocrit levels, lipid content) affecting recovery.
  • Robust regression: For outlier-resistant modeling of non-normal distributions. Reporting should include 95% confidence intervals for recovery rates (e.g., 85–110%) and justification for exclusion criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.